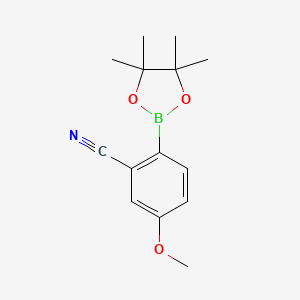
5-Methoxy-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitril
Übersicht
Beschreibung
5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be analyzed using various techniques such as X-ray crystallography . The crystallographic data can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be determined using various analytical techniques . These properties include its melting point, boiling point, solubility in water, and purity.Wissenschaftliche Forschungsanwendungen
Umfassende Analyse von 5-Methoxy-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitril
Synthese neuartiger Copolymere: Diese Verbindung wird bei der Synthese neuartiger Copolymere verwendet, die Benzothiadiazol- und elektronenreiche Areneineheiten kombinieren. Diese Copolymere weisen einzigartige optische und elektrochemische Eigenschaften auf, wodurch sie für Anwendungen in der Materialwissenschaft geeignet sind .
Kristallographische Studien: Die Derivate der Verbindung sind wertvoll für kristallographische Studien, um Molekülstrukturen und -wechselwirkungen zu verstehen. Dies trägt zur Entwicklung neuer Materialien mit gewünschten physikalischen und chemischen Eigenschaften bei .
Pharmazeutische Zwischenprodukte: In der pharmazeutischen Industrie dienen Derivate dieser Verbindung als Zwischenprodukte bei der Synthese verschiedener Medikamente. Ihre einzigartige Struktur ermöglicht die Herstellung gezielter Medikamente mit spezifischen therapeutischen Wirkungen .
Organische Synthese: Die Verbindung ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen. Sie kann durch nukleophile und Amidierungsreaktionen synthetisiert werden, die grundlegende Prozesse in der organisch-chemischen Forschung darstellen .
Materialwissenschaft: Als Pinacolester der Methoxyborsäure ist diese Verbindung in die Materialforschung involviert und trägt zur Entwicklung neuer Materialien mit verbesserter Haltbarkeit und Funktionalität bei .
Chemische Synthese: Sie spielt eine Rolle in der chemischen Synthese, insbesondere bei der Herstellung von Verbindungen mit Borsäurefunktionalitäten. Diese Funktionalitäten sind entscheidend für verschiedene chemische Reaktionen und Produktformulierungen .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds like 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-Methoxypyridine-5-boronic acid pinacol ester are used in the synthesis of various compounds, suggesting that they may interact with a wide range of molecular targets.
Mode of Action
It’s known that similar compounds can be synthesized through nucleophilic and amidation reactions .
Biochemical Pathways
Similar compounds are employed in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units , which suggests that they may influence a variety of biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs to treat gastrointestinal diseases , suggesting potential therapeutic effects.
Action Environment
The formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release , indicating that environmental conditions could potentially impact its action.
Eigenschaften
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJHQHSCNOVZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1116097-04-1 | |
| Record name | 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)
![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)

